molecular formula Cl3NORu- B106762 Ruthenium, trichloronitrosyl- CAS No. 18902-42-6

Ruthenium, trichloronitrosyl-

Cat. No.: B106762
CAS No.: 18902-42-6
M. Wt: 237.4 g/mol
InChI Key: DDZBQMRLQLDFJT-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ruthenium, trichloronitrosyl- is a coordination compound featuring ruthenium in a complex with three chlorine atoms and a nitrosyl group

Mechanism of Action

Target of Action

Trichloronitrosylruthenium(II), a ruthenium-nitrosyl complex, primarily targets cancer cells . It has been found to interact with various cellular components, including DNA , and has shown potential as an anticancer drug . The complex can enter cells, probably facilitated by binding to plasma transferrin , and can be retained preferentially at the membranes .

Mode of Action

The mode of action of Trichloronitrosylruthenium(II) involves the release of nitric oxide (NO) both in the solid state and in solution . This NO release is triggered by light-induced Ru-NO bond dissociation, which may involve transient linkage isomers . Nitric oxide plays a crucial role in various biological processes, including smooth muscle relaxation, neurotransmitter release, and immune response .

Biochemical Pathways

The biochemical pathways affected by Trichloronitrosylruthenium(II) are primarily related to the effects of NO. At low levels, NO induces cell proliferation by activating oncogenes, stimulates angiogenesis, and inhibits apoptosis by S-nitrosylation and inactivation of caspases . In addition, ruthenium complexes can inhibit lactate production and trans-plasma-membrane electron transport (TPMET) activity .

Pharmacokinetics

The pharmacokinetics of Trichloronitrosylruthenium(II) is complex due to the variable half-life of NO and its multiple reactions with bystander molecules . The absorption, distribution, metabolism, and excretion (ADME) of ruthenium complexes are still under investigation .

Result of Action

The result of Trichloronitrosylruthenium(II)'s action is largely dependent on the concentration of NO. At low levels, NO is beneficial and can induce various cellular processes. At high concentrations, no becomes toxic and causes cell death by apoptosis . Ruthenium complexes can inhibit lactate production and TPMET activity in a way dependent on the cancer cell aggressiveness and the concentration of the complex .

Action Environment

The action, efficacy, and stability of Trichloronitrosylruthenium(II) can be influenced by various environmental factors. For instance, light can induce Ru-NO bond dissociation, triggering the release of NO

Biochemical Analysis

Biochemical Properties

Ruthenium, trichloronitrosyl- is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have potential anticancer properties, with studies showing that it can interact with DNA and proteins within cancer cells . The nature of these interactions is complex and can involve both covalent and non-covalent bonding .

Cellular Effects

Ruthenium, trichloronitrosyl- has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been shown to have cytotoxic effects on cancer cells .

Molecular Mechanism

The molecular mechanism of action of Ruthenium, trichloronitrosyl- is complex and involves a number of different processes. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ruthenium, trichloronitrosyl- have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ruthenium, trichloronitrosyl- have been studied in animal models, with results showing that the effects of the product can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ruthenium, trichloronitrosyl- is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Ruthenium, trichloronitrosyl- is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters and binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Ruthenium, trichloronitrosyl- is an important aspect of its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ruthenium, trichloronitrosyl- can be synthesized through several methods. One common approach involves the reaction of ruthenium trichloride with nitrosyl chloride under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: Industrial production of ruthenium, trichloronitrosyl- often involves large-scale reactions using ruthenium trichloride and nitrosyl chloride. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Ruthenium, trichloronitrosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .

Comparison with Similar Compounds

Ruthenium, trichloronitrosyl- can be compared with other ruthenium-nitrosyl complexes, such as:

The uniqueness of ruthenium, trichloronitrosyl- lies in its specific coordination environment and the ability to release nitric oxide under controlled conditions, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

nitroxyl anion;trichlororuthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZBQMRLQLDFJT-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N-]=O.Cl[Ru](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3NORu-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066436
Record name Ruthenium, trichloronitrosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18902-42-6
Record name Trichloronitrosylruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018902426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruthenium, trichloronitrosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ruthenium, trichloronitrosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloronitrosylruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.